dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate
Description
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a phenyl group at the 5-position and ester groups (methyl carboxylates) at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science. These analogs are typically synthesized via cyclization reactions, such as microwave-assisted thermal decomposition of maleate precursors (e.g., 74% yield for the bromophenyl derivative in ) .
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-8-11(9-6-4-3-5-7-9)15-12(10)14(17)19-2/h3-8,15H,1-2H3 |
InChI Key |
RZMBBRFCLOMQFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Synthetic Formation via One-Pot Reactions
The compound can be synthesized through a three-component reaction involving:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triphenylphosphine (Ph₃P)
-
Ethyl 2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate derivatives
Key Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | CH₂Cl₂ | 70% |
| Temperature | Room temperature (20–25°C) | - |
| Reaction Time | 24 hours | - |
| Ph₃P Equivalence | 1.5 equiv. | - |
This method employs an intramolecular Wittig reaction mechanism, forming a stabilized ylide intermediate that cyclizes to produce the target compound .
Ester Group Transformations
-
Hydrolysis : Under basic conditions (e.g., NaOH), the ester groups convert to carboxylic acids.
-
Aminolysis : Reacts with amines (e.g., NH₃) to form amide derivatives.
Pyrrole Ring Modifications
-
Electrophilic Substitution : The 5-phenyl group directs electrophiles (e.g., NO₂⁺) to the 4-position of the pyrrole ring.
-
Oxidation : Potassium permanganate oxidizes the pyrrole ring to maleimide derivatives under acidic conditions.
Spectroscopic Characterization of Reaction Products
Representative data for dimethyl 1-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate (derivative):
Solvent and Temperature Dependence
Comparative yields under varied conditions:
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | RT | 24 | 70 |
| EtOAc | RT | 24 | 50 |
| MeCN | Reflux | 24 | 65 |
| EtOH | RT | 24 | 43 |
Dichloromethane provides optimal polarity for stabilizing intermediates .
Mechanistic Pathways
Reactions typically follow:
Scientific Research Applications
Medicinal Chemistry
1. Antifungal and Antimicrobial Activity
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate has been investigated for its antifungal properties. Research indicates that derivatives of pyrrole compounds exhibit notable activity against various fungal strains. For instance, studies have demonstrated that pyrrole derivatives can inhibit the growth of pathogenic fungi, making them potential candidates for antifungal drug development .
2. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrrole derivatives, including this compound. In vitro assays have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests their potential use in treating inflammatory diseases.
3. Synthesis of Bioactive Compounds
this compound serves as a precursor in synthesizing more complex bioactive molecules. Its derivatives have been used to create compounds with enhanced pharmacological properties, including those targeting specific receptors involved in cognitive function and other neurological processes .
Material Science
1. Polymer Chemistry
In the field of polymer chemistry, this compound is utilized to synthesize polymers with unique properties. These polymers can be engineered for specific applications in coatings and adhesives due to their stability and mechanical strength . The compound's ability to form stable bonds makes it valuable in developing advanced materials.
2. Cosmetic Formulations
The compound has found applications in cosmetic formulations due to its skin-friendly properties and efficacy in enhancing product stability. Its use in topical formulations has been explored to improve skin hydration and barrier function, making it a candidate for inclusion in skincare products .
Case Studies
Mechanism of Action
The mechanism of action of dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Stability
Table 1: Key Structural and Functional Differences
Key Observations :
- Electronic Effects : The phenyl group in this compound likely enhances π-conjugation, similar to the bromophenyl analog in , which is utilized in charge-transfer applications .
- Steric and Hydrogen-Bonding Effects : The acetyl and hydroxy substituents in ’s derivative create a strong intramolecular hydrogen bond (O–H···O distance: 2.558 Å vs. average 2.692 Å), rendering it resistant to oxidation—a critical distinction from unsubstituted pyrroles .
- Core Heterocycle Differences : Replacing pyrrole with indole (as in ) shifts reactivity; indole derivatives undergo electrophilic substitution (e.g., nitration, iodination) at specific positions (e.g., 5- or 4-positions) due to electron-rich aromatic systems .
Key Observations :
- Efficiency : Microwave synthesis () offers higher yields and shorter reaction times compared to conventional methods.
- Selectivity Challenges : Indole derivatives () often produce regioisomers, necessitating chromatographic separation, whereas pyrrole derivatives () show better selectivity due to steric and electronic directing effects.
Biological Activity
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate is a pyrrole derivative with significant biological activity. Its molecular structure features two esterified carboxylate groups and a phenyl substituent, which contribute to its reactivity and potential therapeutic applications. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 259.26 g/mol
- Structure : The compound contains a pyrrole ring with two carboxylate groups at positions 2 and 3, and a phenyl group at position 5.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Similar pyrrole derivatives have shown effectiveness against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| This compound | Escherichia coli | TBD |
This data suggests that the compound may serve as a lead structure for developing new antibacterial agents.
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory effects. In studies involving human peripheral blood mononuclear cells (PBMCs), compounds related to this structure demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. For example:
| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Derivative A | 85% (strongest effect) | 100 |
| Derivative B | 39% - 77% | Varied |
These findings indicate that the compound may have therapeutic potential in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for assessing the safety profile of this compound. Preliminary studies have shown that at lower concentrations (10 µg/mL), the compound does not induce apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), some derivatives exhibited cytotoxic effects:
| Compound | Viability (%) at 100 µg/mL |
|---|---|
| Derivative A | 79% |
| Derivative B | 64% |
This information is essential for understanding the therapeutic window of the compound.
Synthesis Methods
Several synthetic routes have been developed for this compound. These include:
- Condensation Reactions : Utilizing pyrrole precursors with appropriate carboxylic acids.
- Cyclization Techniques : Employing cyclization strategies to form the pyrrole ring followed by esterification.
These methods highlight the versatility and accessibility of synthesizing this compound for further research.
Case Studies and Research Findings
Recent studies have focused on expanding the understanding of pyrrole derivatives' biological activities. For instance:
- Study on Anti-inflammatory Properties : A comparative analysis of various pyrrole derivatives found that modifications at specific positions significantly enhanced anti-inflammatory activity.
- Antimicrobial Evaluation : Research demonstrated that certain structural modifications improved activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics.
Q & A
Q. What are the optimal synthetic routes for dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, analogous pyrrole dicarboxylates are synthesized via cyclocondensation of β-enamino esters with α-keto esters under acidic conditions. Reaction optimization includes controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How is the crystal structure of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like dichloromethane/hexane.
- Data collection at low temperatures (e.g., 150 K) to minimize thermal motion .
- Refinement using software like SHELXTL to resolve bond lengths and angles.
Table 1: Representative Crystal Data for Analogous Pyrrole Derivatives
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model transition states and intermediates. For example, ICReDD’s workflow combines:
Q. How to resolve contradictions in spectroscopic data for pyrrole dicarboxylate derivatives?
Methodological Answer: Conflicting NMR or mass spectrometry data often arise from tautomerism or dynamic effects. Strategies include:
- Multi-technique validation: Cross-reference SC-XRD (for solid-state structure) with solution-state NMR and IR spectroscopy.
- Variable-temperature NMR: Identify tautomeric equilibria (e.g., NH proton exchange in pyrrole rings).
- Computational NMR prediction: Tools like ACD/Labs or Gaussian simulate spectra to match experimental data .
Q. What experimental design principles apply to regioselective functionalization of the pyrrole ring?
Methodological Answer: Regioselectivity is governed by steric and electronic factors. For example:
- Electrophilic substitution: The 5-phenyl group directs electrophiles to the electron-rich C4 position.
- Steric hindrance: Methyl ester groups at C2/C3 block reactivity at adjacent positions.
- Catalytic strategies: Use transition-metal catalysts (e.g., Pd) for cross-coupling at less reactive sites .
Q. How to analyze non-covalent interactions in the solid-state packing of this compound?
Methodological Answer: Hirshfeld surface analysis and fingerprint plots (via CrystalExplorer) quantify intermolecular forces:
- Hydrogen bonding: O–H···O interactions between hydroxyl and ester groups (observed in derivatives with 1-hydroxy substituents) .
- π-π stacking: Between phenyl rings (distance ~3.5–3.8 Å) .
- Van der Waals contributions: Dominated by H···H contacts (>60% in most cases) .
Data-Driven and Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental bond lengths in the pyrrole core?
Methodological Answer: Discrepancies often arise from basis set limitations in DFT calculations. Mitigation steps:
- Basis set optimization: Use triple-ζ basis sets (e.g., def2-TZVP) for heavier atoms.
- Inclusion of dispersion corrections: Apply Grimme’s D3 correction to account for van der Waals interactions.
- X-ray vs. DFT: Compare experimental SC-XRD data (mean C–C bond length = 1.43 Å ) with computed values to calibrate methods.
Q. What statistical frameworks are suitable for reproducibility analysis in synthetic protocols?
Methodological Answer: Use Design of Experiments (DoE) to assess parameter sensitivity:
- Factors: Temperature, solvent polarity, catalyst loading.
- Response surface modeling: Identify optimal conditions via central composite design.
- Reproducibility metrics: Calculate relative standard deviation (RSD) across triplicate trials .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
